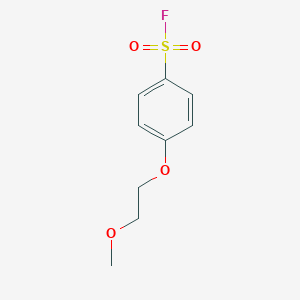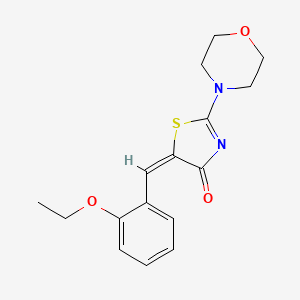![molecular formula C20H25N3O2 B2527667 3-甲氧基-N-[2-(4-苯基哌嗪-1-基)乙基]苯甲酰胺 CAS No. 313231-63-9](/img/structure/B2527667.png)
3-甲氧基-N-[2-(4-苯基哌嗪-1-基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a chemical compound with the molecular formula C21H27N3O3. It is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders .
科学研究应用
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for receptor studies.
Biology: The compound is utilized in studies involving receptor binding and neurotransmitter interactions.
作用机制
Target of Action
The primary target of the compound 3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that is associated with several neurological and psychiatric conditions.
Mode of Action
3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide interacts with its target, the D4 dopamine receptor, by binding to it selectively . This binding can alter the receptor’s activity, leading to changes in the signaling pathways it is involved in.
Result of Action
The molecular and cellular effects of 3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide’s action are primarily related to its interaction with the D4 dopamine receptor . By binding to this receptor, the compound can modulate dopaminergic signaling and potentially influence various neurological and psychiatric processes.
准备方法
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
相似化合物的比较
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is a high-affinity and selective dopamine D4 receptor ligand.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, it is used in the treatment of Alzheimer’s disease.
The uniqueness of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide lies in its specific receptor interactions and potential therapeutic applications in neurological disorders.
属性
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBROVQXWXUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
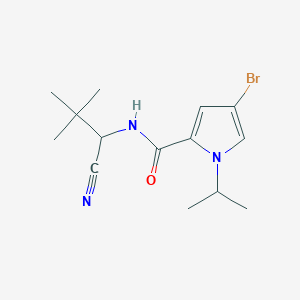
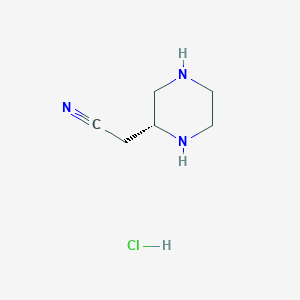
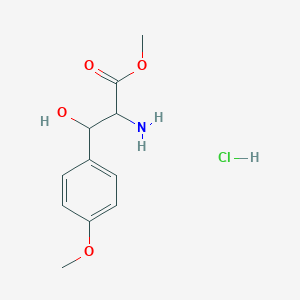
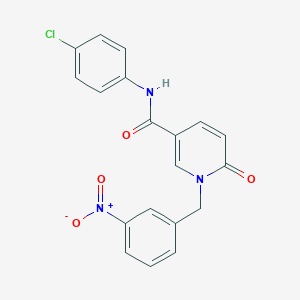
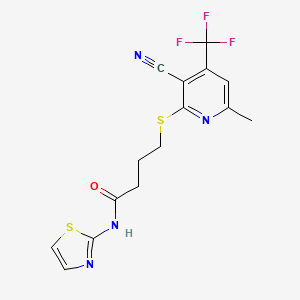

![1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2527593.png)
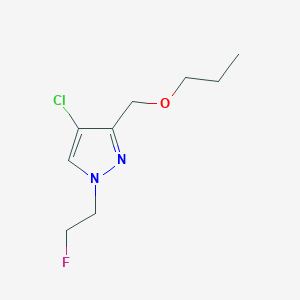
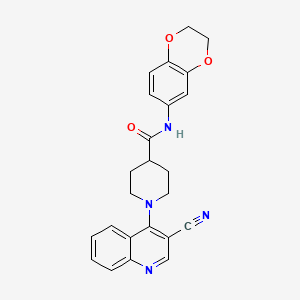
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)
![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)
